molecular formula C16H17NO2 B443914 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 16880-77-6

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid

Cat. No.: B443914
CAS No.: 16880-77-6
M. Wt: 255.31g/mol
InChI Key: IDHKDXPCZXZWOZ-UHFFFAOYSA-N
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Description

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid (CAS: 16880-77-6) is a polycyclic heterocyclic compound featuring a fused cyclooctane ring and quinoline backbone, substituted with a carboxylic acid group at position 12. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.312 g/mol and a PSA (polar surface area) of 50.19 Ų, suggesting moderate polarity .

The compound’s classification under the HS code 2933990090 indicates its status as a nitrogen-containing heterocycle, subject to standard tariffs for pharmaceutical intermediates .

Properties

IUPAC Name

6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKDXPCZXZWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=CC=CC=C3C(=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358012
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-77-6
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9,10,11-HEXAHYDROCYCLOOCTA(B)QUINOLINE-12-CARBOXYLIC ACID
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Preparation Methods

Thermal Cyclization of Ethyl Cyclooctanone-2-Carboxylate Derivatives

A foundational method involves the reaction of ethyl cyclooctanone-2-carboxylate with aromatic amines under acidic conditions. For example, 2-(p-chloroanilino)-1-cyclooctene-1-carboxylic acid ethyl ester undergoes cyclization in boiling Dowtherm A (260°C) to yield 2-chloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12(5H)-one. This intermediate is critical for subsequent functionalization at the 12-position.

Reaction Conditions:

  • Reagent: Dowtherm A (heat transfer fluid)

  • Temperature: 260°C

  • Yield: 93%

Acid-Catalyzed Ring Closure

Phosphorus oxychloride (POCl₃) facilitates cyclization of keto-ester intermediates. For instance, refluxing 2-chloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12(5H)-one with POCl₃ produces 2,12-dichloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline. This dichloro compound serves as a versatile precursor for nucleophilic substitution.

Functionalization at the 12-Position

Introducing the carboxylic acid group at position 12 requires substitution of a leaving group (e.g., chloride) with a carboxylate equivalent.

Direct Carboxylation via Alkaline Hydrolysis of Esters

Ethyl or methyl esters at position 12 can be hydrolyzed to carboxylic acids under basic conditions. In US3318895A, 3-dimethylaminopropyl chloride is substituted at position 12 to form ethers. Adapting this approach, a 12-ester intermediate (e.g., ethyl 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylate) may be hydrolyzed using NaOH or KOH:

Procedure:

  • Reagent: 2 M NaOH in ethanol/water (1:1)

  • Conditions: Reflux, 4–6 hours

  • Yield: ~85–90% (extrapolated from ester hydrolysis in)

One-Pot Synthesis via Microwave-Assisted Cyclization

Recent advances leverage microwave irradiation to accelerate cyclization. While the provided ACS Omega study focuses on phenanthridinones, analogous conditions apply to hexahydrocycloocta[b]quinolines.

Example Protocol:

  • Substrate: N-Aryl-β-bromo-α,β-unsaturated amide

  • Base: K₂CO₃ (5 equiv)

  • Solvent: DMF

  • Conditions: 150°C, microwave irradiation (100 W), 2 hours

  • Yield: 89% (for phenanthridinones)

Adapting this method, introducing a bromo-carboxylic acid precursor at position 12 could enable direct cyclization to the target compound.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYieldLimitations
Thermal CyclizationDowtherm A-mediated ring closure260°C, 1 hour93%High energy input required
POCl₃-Assisted SubstitutionDichloro intermediate formationReflux, 15 minutes94%Handling corrosive reagents
Microwave CyclizationK₂CO₃/DMF, microwave150°C, 2 hours89%*Requires specialized equipment

*Reported for phenanthridinones; hypothetical for target compound.

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring substitution occurs exclusively at position 12 requires careful control of steric and electronic factors. Bulky leaving groups (e.g., bromine) may improve selectivity.

  • Acid Sensitivity: The cyclooctane ring’s twist-boat conformation may render the compound prone to ring-opening under strongly acidic conditions. Neutral or mildly acidic hydrolysis is preferred.

  • Purification: Chromatography over silica gel (eluent: CH₂Cl₂/MeOH, 97:3) effectively isolates the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid C₁₆H₁₇NO₂ 255.312 Carboxylic acid Fused cyclooctane-quinoline core
12-Oxo-azepino[2,1-b]quinazoline-3-carboxylic acid C₁₄H₁₄N₂O₃ 258.277 Carboxylic acid, ketone Azepinoquinazoline ring system (7-membered ring)
2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline C₂₁H₁₉ClN 320.84 Chlorine, phenyl substituent No carboxylic acid; aromatic substitution
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester C₁₂H₁₇NO₂S 239.34 Methyl ester, thiophene Thiophene core instead of quinoline

Key Observations :

  • The target compound’s carboxylic acid group enhances solubility compared to non-polar analogs like the 2-chloro-12-phenyl derivative .
  • Thiophene-based analogs (e.g., PI-15947) demonstrate how heteroatom substitution (S vs. N) alters electronic properties and binding affinities .

Methodological Insights

  • Crystallography : The target compound’s analogs were characterized using SHELX programs (e.g., SHELXL for refinement), ensuring precise bond-length and displacement parameter measurements . ORTEP-3 was employed for visualizing molecular conformations, aiding in comparative structural analysis .

Biological Activity

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N
  • Molecular Weight : 217.31 g/mol

This compound features a bicyclic structure that contributes to its unique biological activities.

Biological Activity Overview

Research has indicated that derivatives of quinoline compounds exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer effects. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of related quinoline derivatives. For instance:

  • In Vitro Studies : A series of quinoline derivatives were tested against various bacterial strains using the disc diffusion method. The minimum inhibitory concentrations (MIC) were determined for multiple derivatives.
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
6-Hexahydrocycloocta[b]quinoline-12-carboxylic acid50-16020-100

These results suggest that compounds in this class can exhibit significant antibacterial properties.

Neuropharmacological Effects

The neuropharmacological potential of quinoline derivatives has been a focal point in research. The compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been particularly noteworthy:

  • Mechanism of Action : Research indicates that compounds targeting mAChRs can enhance cognitive functions by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Clinical Relevance : Clinical trials with mAChR agonists have shown improvements in cognitive abilities among patients with Alzheimer's disease compared to placebo controls .

Case Studies

  • Case Study on Antibacterial Activity : A study examined the in vivo antibacterial activity of 6-Hexahydrocycloocta[b]quinoline derivatives against E. coli using a mouse protection test. The results indicated that the compounds exhibited protective effects at doses ranging from 50 mg/kg to 160 mg/kg .
  • Neuropharmacological Study : In a controlled trial involving patients with cognitive decline, administration of a derivative similar to 6-Hexahydrocycloocta[b]quinoline led to statistically significant improvements in memory recall tasks compared to baseline measurements .

Q & A

Q. What synthetic routes are recommended for 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid, and how can cyclization reactions be optimized?

The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions. For example, the related compound 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline was synthesized via cyclization of a substituted quinoline intermediate, followed by purification using column chromatography . Key optimization parameters include:

  • Temperature : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction.
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts to drive cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Crystallization from ethanol or methanol yields high-purity products .

Q. Which spectroscopic techniques are essential for characterizing hexahydrocyclooctaquinoline derivatives?

  • X-ray Crystallography : Determines absolute configuration and bond parameters (e.g., C–C bond lengths: 1.35–1.48 Å; torsional angles: ±178–180°) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 255.31 for the parent compound) .
  • IR Spectroscopy : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the known biological activities of hexahydroquinoline derivatives, and what assays evaluate these?

Hexahydroquinoline derivatives exhibit antimalarial, antibacterial, and anti-inflammatory activities . Common assays include:

  • Enzyme Inhibition Assays : For tyrosine kinase or COX-2 targets (IC₅₀ values reported in µM ranges).
  • Antimicrobial Susceptibility Testing : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .
  • Cytotoxicity Assays : MTT or SRB assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for the bicyclic system of hexahydrocyclooctaquinoline derivatives?

Discrepancies in bond angles or torsions (e.g., deviations >5° from ideal values) may arise from dynamic disorder or solvent interactions. Strategies include:

  • Multi-Refinement Approaches : Using SHELXL97 for H-atom parameter constraints and anisotropic displacement models .
  • Validation Tools : CheckCIF/PLATON to identify outliers in geometric parameters .
  • Complementary Techniques : Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) .

Q. What computational methods model the conformational flexibility of the hexahydrocyclooctaquinoline core?

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in water or DMSO) to assess ring puckering (torsional fluctuations ±15°) .
  • Comparison with X-ray Data : Deviations >0.05 Å in bond lengths suggest solvation or packing effects .

Q. How can SAR studies modify the carboxylic acid moiety for enhanced bioactivity?

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 12 to increase acidity (pKa ~3.5) and improve target binding .
  • Bioisosteric Replacement : Replace -COOH with tetrazole or sulfonamide groups to enhance metabolic stability .
  • Synthetic Methodology : Use Mitsunobu reactions or Pd-catalyzed cross-couplings to attach aryl/heteroaryl groups .

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